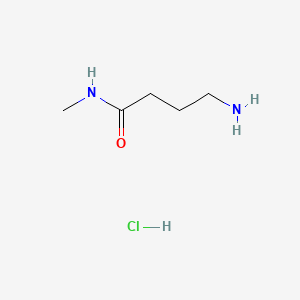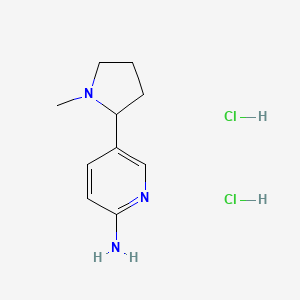
3-Benzyl-3-fluorodiazirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-3-fluorodiazirine: is a chemical compound that belongs to the class of diazirines, which are known for their ability to generate carbenes upon photochemical, thermal, or electrical stimulation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of tetrabutylammonium fluoride (TBAF) as the fluorinating agent . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of 3-Benzyl-3-fluorodiazirine may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzyl-3-fluorodiazirine undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The compound can be reduced to form the corresponding benzylamine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
3-Benzyl-3-fluorodiazirine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Benzyl-3-fluorodiazirine involves the generation of a carbene intermediate upon exposure to light or heat. This carbene can insert into various chemical bonds, such as C-H, O-H, or N-H bonds, leading to the formation of new covalent bonds . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: 3-Benzyl-3-fluorodiazirine is unique due to its fluorine atom, which enhances its reactivity and stability compared to other diazirines. Similar compounds include:
3-Benzyl-3-chlorodiazirine: Similar structure but with a chlorine atom instead of fluorine.
3-Benzyl-3-bromodiazirine: Contains a bromine atom, which affects its reactivity and stability differently.
Highlighting Its Uniqueness: The presence of the fluorine atom in this compound makes it particularly effective in applications requiring high reactivity and stability. This unique feature allows for more precise control over the generation and insertion of carbenes, making it a valuable tool in various scientific and industrial applications .
Propriétés
Numéro CAS |
198020-05-2 |
|---|---|
Formule moléculaire |
C8H7FN2 |
Poids moléculaire |
150.156 |
Nom IUPAC |
3-benzyl-3-fluorodiazirine |
InChI |
InChI=1S/C8H7FN2/c9-8(10-11-8)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
QLQJPSHQRMPIEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2(N=N2)F |
Synonymes |
3H-Diazirine,3-fluoro-3-(phenylmethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B599794.png)




![1-[2-oxo-2-(pyridin-3-yl)ethyl]pyridinium iodide](/img/new.no-structure.jpg)
![2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B599807.png)




![Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B599815.png)
